2,5-Dichloro-4-methylaniline

Descripción general

Descripción

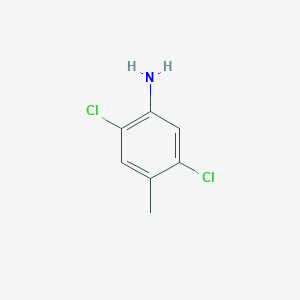

2,5-Dichloro-4-methylaniline is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 4th position of the benzene ring. This compound is a colorless solid, although commercial samples may appear colored due to impurities. It is used in various chemical processes and has applications in the production of dyes, herbicides, and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylaniline typically involves the chlorination of 4-methylaniline (p-toluidine). The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2nd and 5th positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from toluene. The steps include nitration to form nitrotoluene, reduction to form toluidine, and subsequent chlorination. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reactions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine atoms or the amino group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (Br2, I2) or nitro compounds (NO2) under acidic or basic conditions.

Major Products:

Oxidation: Formation of dichloroquinones.

Reduction: Formation of dichloroaniline derivatives.

Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Synthesis of Agrochemicals

2,5-Dichloro-4-methylaniline serves as a key intermediate in the synthesis of various herbicides and insecticides. Its derivatives are particularly useful in the agricultural sector.

Case Study: Dicamba Production

Dicamba, a widely used herbicide effective against a range of weeds, is synthesized from 2,5-dichloroaniline through diazotization processes. The conversion involves several steps including the formation of 2,5-dichlorobenzenediazonium compounds, which are subsequently transformed into 2,5-dichlorophenol—a crucial intermediate for dicamba synthesis. Efficient methods for this conversion have been developed to optimize yield and minimize waste .

| Process | Details |

|---|---|

| Starting Material | 2,5-Dichloroaniline |

| Intermediate Product | 2,5-Dichlorophenol |

| Final Product | Dicamba |

| Key Reaction Conditions | Use of sulfuric acid and sodium nitrite in diazotization |

Pharmaceutical Applications

The compound is also explored for its potential in pharmaceutical applications, particularly as a building block for drug development.

Case Study: Inhibitors of PRMT5

Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes like PRMT5, which are implicated in cancer cell proliferation. The synthesis of these inhibitors involves modifying the aniline structure to enhance biological activity and selectivity .

| Compound | Activity | IC50 Value |

|---|---|---|

| N-Aryl acetamide derivative | Inhibitor of PRMT5 | 12 μM |

Material Science

In addition to its applications in agriculture and pharmaceuticals, this compound is utilized in the field of materials science. It can be incorporated into polymer formulations to improve thermal stability and mechanical properties.

Case Study: Polymer Additives

Studies have shown that incorporating small amounts of this compound into polymer matrices enhances their resistance to degradation under UV light exposure. This property is particularly beneficial for outdoor applications where materials are subject to harsh environmental conditions .

Environmental Considerations

Despite its utility, the environmental impact of using compounds like this compound must be considered. Research indicates that careful management of waste products during synthesis can mitigate potential hazards associated with its use.

Case Study: Waste Management Strategies

Innovative waste management strategies have been developed that focus on recovering ammonia used in synthesis processes. This not only reduces environmental contamination but also improves overall process efficiency .

Mecanismo De Acción

The mechanism of action of 2,5-Dichloro-4-methylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The chlorine atoms and the amino group play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in cellular processes and pathways, making it a valuable compound for studying biochemical mechanisms.

Comparación Con Compuestos Similares

2,4-Dichloroaniline: Similar structure but with chlorine atoms at the 2nd and 4th positions.

3,4-Dichloroaniline: Chlorine atoms at the 3rd and 4th positions.

2,6-Dichloroaniline: Chlorine atoms at the 2nd and 6th positions.

Uniqueness: 2,5-Dichloro-4-methylaniline is unique due to the specific positioning of the chlorine atoms and the methyl group, which influences its chemical reactivity and physical properties. This unique structure allows it to participate in specific reactions that other isomers may not, making it valuable for targeted chemical synthesis and applications.

Actividad Biológica

2,5-Dichloro-4-methylaniline (DCMA) is an organic compound with the molecular formula C₇H₈Cl₂N, characterized by two chlorine atoms on the benzene ring and a methyl group at the para position relative to the amino group. Despite its structural significance, research on its biological activity remains limited. This article provides a detailed overview of the available data regarding the biological activity of DCMA, including its chemical properties, potential interactions with biological systems, and implications for health and safety.

- Molecular Formula : C₇H₈Cl₂N

- Appearance : Brown crystalline solid

- Melting Point : 120 to 124°F

- Boiling Point : Approximately 484°F at 760 mmHg

- Solubility : Less than 1 mg/mL in water at 72.5°F

The presence of both chlorine atoms and a methyl group influences its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Reactivity with Biological Molecules

DCMA's amine group suggests that it may interact with proteins and other biological macromolecules. Such interactions can lead to modifications that may alter biological functions. However, specific mechanisms of action remain largely unexplored.

Research indicates that halogenated aromatic compounds like DCMA often exhibit unique reactivity patterns due to their electronic properties. Chlorine atoms can enhance electrophilicity, potentially allowing DCMA to participate in nucleophilic substitution reactions with amino acids in proteins.

Toxicological Studies

Toxicological data on DCMA is sparse, but related compounds have shown varying degrees of toxicity. For instance, studies on other chlorinated anilines suggest potential health risks associated with exposure, including developmental and reproductive toxicity .

Case Studies

- Acute Toxicity : Similar compounds have demonstrated acute toxicity symptoms such as ataxia and cyanosis in animal models. The oral LD50 values for structurally related chlorinated anilines range from approximately 640 to 880 mg/kg in mice .

- Environmental Impact : Research indicates that chlorinated anilines can accumulate in aquatic environments, posing risks to marine life. The persistence of such compounds raises concerns about their long-term ecological effects .

Comparative Analysis with Related Compounds

The following table summarizes key features of DCMA compared to structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Chloro-4-methylaniline | 12007-00-0 | Contains one chlorine atom; used in dye synthesis |

| 2,4-Dichloroaniline | 95-76-1 | Similar dichlorinated structure; used as herbicide |

| 2,6-Dichloro-4-methylaniline | 56461-98-4 | Different chlorination pattern; potential uses in pharmaceuticals |

The unique substitution pattern of DCMA influences its reactivity and potential applications compared to these related compounds.

Propiedades

IUPAC Name |

2,5-dichloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVBBUUBVVJOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598966 | |

| Record name | 2,5-Dichloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88434-66-6 | |

| Record name | 2,5-Dichloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-4-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.